molecular formula C9H10O2 B13023220 3-(1-Hydroxyethyl)benzaldehyde

3-(1-Hydroxyethyl)benzaldehyde

Cat. No.: B13023220
M. Wt: 150.17 g/mol
InChI Key: CFIXBVCCQDUDPW-UHFFFAOYSA-N
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Description

Structural Significance and Functional Group Interplay

3-(1-Hydroxyethyl)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂. nih.gov Its structure consists of a benzene (B151609) ring substituted at the meta-position (positions 1 and 3) with a formyl (aldehyde) group and a 1-hydroxyethyl group. This arrangement of functional groups dictates the molecule's chemical behavior and reactivity.

The aldehyde group is characterized by a carbonyl center (C=O) which is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions. libretexts.org The secondary alcohol group (-CH(OH)CH₃) is a site of nucleophilicity and can act as a hydrogen bond donor. pressbooks.pub It can be oxidized to a ketone or participate in esterification and etherification reactions.

The interplay between the aldehyde and the alcohol functional groups on the same aromatic scaffold allows for selective transformations. One group can be reacted while the other is protected, or both can be involved in intramolecular reactions to form cyclic structures. The aromatic ring itself provides a stable framework and can undergo electrophilic aromatic substitution, although the existing substituents influence the position of further substitution.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

Property Value Source
Molecular Formula C₉H₁₀O₂ nih.gov
Molecular Weight 150.17 g/mol nih.govchembeez.com
IUPAC Name This compound nih.gov
XLogP3 1.1 nih.govchembeez.com
Hydrogen Bond Donor Count 1 chembeez.com
Hydrogen Bond Acceptor Count 2 chembeez.com
Rotatable Bond Count 2 chembeez.com

| Monoisotopic Mass | 150.068079557 Da | nih.gov |

Current Research Landscape and Emerging Areas of Investigation

The primary role of this compound in the current research landscape is as a versatile intermediate in organic synthesis. Its bifunctional nature makes it a key starting material for constructing more elaborate molecules, particularly those with potential biological activity. ontosight.aiontosight.ai

Research has demonstrated its use in multienzymatic, stereoselective processes. For example, it is an intermediate in the biocatalytic preparation of 3-[(1R)-1-hydroxyethyl]benzoic acid, a chiral building block. lookchem.comresearchgate.net This type of transformation highlights the compound's utility in synthesizing enantiomerically pure substances, which is critical in the pharmaceutical industry. The synthesis involves the selective oxidation of the aldehyde group to a carboxylic acid while preserving the stereochemistry of the alcohol group. researchgate.net

Emerging investigations focus on incorporating this and similar benzaldehyde (B42025) derivatives into novel molecular frameworks. Its structure is relevant to the synthesis of various heterocyclic compounds and complex natural product analogues. ontosight.ai The ability to selectively modify its two functional groups allows chemists to use it as a scaffold, introducing further complexity and functionality for applications in medicinal chemistry and materials science. nih.gov

Foundational Methodological Approaches in Chemical Research

The study and application of this compound rely on established methodological approaches for its synthesis and characterization.

Synthesis: A common and effective method for synthesizing this compound is through the selective reduction of a precursor ketone. Specifically, 3-acetylbenzaldehyde (B1583000) can be reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which chemoselectively reduces the ketone to a secondary alcohol while leaving the aldehyde group intact under controlled conditions. lookchem.com Another approach involves the multi-step transformation from materials like 3-acetylbenzonitrile, where the nitrile is first converted to an aldehyde and the acetyl group is reduced.

Characterization and Spectroscopy: The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption peak is expected in the range of 1700-1730 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. libretexts.org A broad absorption band typically appears between 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol group, indicating hydrogen bonding. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum is highly diagnostic. A characteristic singlet for the aldehyde proton (CHO) would appear far downfield, typically between 9-10 δ. libretexts.org The aromatic protons on the benzene ring would show signals in the 7-8 δ region. The methine proton (CH-OH) of the hydroxyethyl (B10761427) group would likely appear as a quartet between 4.5-5.0 δ, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would appear as a doublet further upfield, around 1.5 δ. pressbooks.pubrsc.org

¹³C NMR: The ¹³C NMR spectrum would show a distinct resonance for the carbonyl carbon of the aldehyde in the 190-200 δ range. libretexts.org The carbon attached to the hydroxyl group would absorb in the 60-70 δ region, while the aromatic carbons would appear between 120-150 δ. pressbooks.pub

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 150. nih.gov Fragmentation patterns can also provide structural information, such as the loss of a methyl group or a water molecule.

Table 2: Predicted Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

Technique Functional Group Expected Chemical Shift / Frequency Source
IR Spectroscopy Aldehyde C=O 1700-1730 cm⁻¹ libretexts.org
IR Spectroscopy Alcohol O-H 3200-3600 cm⁻¹ (broad) pressbooks.pub
¹H NMR Aldehyde H (CHO) 9.0 - 10.0 δ libretexts.org
¹H NMR Aromatic H 7.0 - 8.0 δ pressbooks.pub
¹H NMR Alcohol H (CH-OH) 4.5 - 5.0 δ pressbooks.pub
¹³C NMR Carbonyl C (C=O) 190 - 200 δ libretexts.org

| ¹³C NMR | Alcohol C (C-OH) | 60 - 70 δ | pressbooks.pub |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(1-hydroxyethyl)benzaldehyde

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3

InChI Key

CFIXBVCCQDUDPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)O

Origin of Product

United States

Synthetic Methodologies for 3 1 Hydroxyethyl Benzaldehyde and Its Derivatives

Non-Stereoselective Synthetic Routes

Non-stereoselective synthesis aims to produce the target molecule without controlling the stereochemistry at the chiral center, resulting in a racemic mixture of enantiomers. These methods are often valued for their simplicity and cost-effectiveness.

Aldehyde and Alcohol Functional Group Interconversions

The interconversion of aldehyde and alcohol functional groups is a fundamental strategy in organic synthesis. For the preparation of 3-(1-Hydroxyethyl)benzaldehyde, this can involve the selective reduction of a ketone or the oxidation of a diol.

One common approach involves the reduction of 3-acetylbenzaldehyde (B1583000). This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent capable of reducing the ketone group to a secondary alcohol while leaving the aldehyde group intact under controlled conditions. rsc.orglibretexts.org The reaction is typically carried out in a suitable solvent like methanol. libretexts.org

Another pathway involves the oxidation of a corresponding diol. While less common for the direct synthesis of this specific compound, the principle involves the selective oxidation of a primary alcohol to an aldehyde in the presence of a secondary alcohol. This requires carefully chosen oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their mild and selective nature in oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

The table below summarizes some reagents used for these interconversions:

ReagentTransformationNotes
Sodium Borohydride (NaBH4)Ketone to secondary alcoholMild and selective. rsc.orglibretexts.org
Pyridinium Chlorochromate (PCC)Primary alcohol to aldehydeMilder than chromic acid. libretexts.org
Dess-Martin Periodinane (DMP)Primary alcohol to aldehydeOffers high yields and less rigorous conditions. libretexts.org

Carbon-Carbon Bond Forming Reactions on Benzaldehyde (B42025) Scaffolds

The construction of the hydroxyethyl (B10761427) group on a benzaldehyde framework represents a direct approach to the target molecule. This can be achieved through reactions that form a new carbon-carbon bond.

One such method is the Grignard reaction. By reacting 3-formylphenylmagnesium bromide (a Grignard reagent derived from 3-bromobenzaldehyde) with acetaldehyde (B116499), the desired 1-hydroxyethyl group can be introduced. A subsequent aqueous workup will yield this compound. echemi.com

Another relevant C-C bond formation is the aldol (B89426) condensation. While typically used to form α,β-unsaturated carbonyl compounds, under specific conditions, the intermediate β-hydroxy aldehyde can be isolated. For example, the reaction of benzaldehyde with an appropriate acetaldehyde equivalent under controlled basic or acidic conditions could theoretically yield the desired product. unlp.edu.ar

Enzyme-catalyzed C-C bond formations are also emerging as powerful tools. For instance, benzaldehyde lyase (BAL) can catalyze the carboligation of aldehydes, offering a biocatalytic route to α-hydroxy ketones which can be further modified. rsc.orgtubitak.gov.tr Thiamine diphosphate (B83284) (ThDP)-dependent enzymes like oxalyl-CoA decarboxylase (OXC) can also facilitate C-C bond formation with benzaldehyde as an electrophile. uni-marburg.de

Reduction of Substituted Acetophenones and Analogues

The reduction of a ketone is a primary method for synthesizing secondary alcohols. In the context of this compound, the starting material would be 3-acetylbenzaldehyde.

A variety of reducing agents can be employed for this transformation. As mentioned earlier, sodium borohydride (NaBH4) is effective for this purpose. rsc.orglibretexts.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and can also be used, although its lower selectivity might require careful control of reaction conditions to avoid the reduction of the aldehyde group. libretexts.org

Catalytic hydrogenation is another viable method. This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often clean and efficient.

The following table provides a summary of common reducing agents for this conversion:

Reducing AgentStarting MaterialProduct
Sodium Borohydride (NaBH4)3-AcetylbenzaldehydeThis compound
Lithium Aluminum Hydride (LiAlH4)3-AcetylbenzaldehydeThis compound
H2 / Pd/C3-AcetylbenzaldehydeThis compound

Stereoselective Synthesis of Enantiopure this compound

For applications where a single enantiomer of this compound is required, stereoselective synthesis methods are employed. These methods aim to produce one enantiomer in high excess over the other.

Asymmetric Chemo-Catalytic Approaches

Chemo-catalysis provides a complementary set of tools for asymmetric synthesis, often utilizing chiral metal complexes or organocatalysts to achieve high enantioselectivity.

The development of chiral catalysts for the enantioselective functionalization of aldehydes is a cornerstone of modern asymmetric synthesis. Chiral Lewis acids and organocatalysts are prominent in this field. acs.orgacs.org Chiral Lewis acids, such as those derived from titanium, boron, or copper complexed with chiral ligands (e.g., BINOL or BOX derivatives), can activate the aldehyde carbonyl group towards nucleophilic attack, directing the approach of the nucleophile to one face of the aldehyde. mdpi.comdergipark.org.tr

While direct asymmetric functionalization of the aldehyde group in a molecule already containing a chiral center like this compound is complex, the development of catalysts for the functionalization of a precursor like 3-formylbenzonitrile is a viable strategy. For example, chiral aldehyde catalysis itself is an emerging concept where a chiral aldehyde catalyst promotes transformations like the asymmetric α-functionalization of primary amines. acs.org This highlights the potential for developing bespoke chiral catalysts that can operate on specific aldehyde substrates. The synthesis of chiral propargylic alcohols through the asymmetric alkynylation of aldehydes using a Zn(OTf)₂-chiral ligand-base system is another example of this approach, which could be adapted for the synthesis of precursors to the target molecule. acs.org

The stereoselective reduction of a prochiral ketone is one of the most direct methods to produce a chiral secondary alcohol. In the context of this compound, this involves the asymmetric reduction of the keto group in 3-acetylbenzaldehyde. This transformation can be achieved using both biocatalytic and chemo-catalytic methods.

Recent studies have demonstrated the highly chemoselective and enantioselective reduction of 3-acetylbenzaldehyde using ketoreductases. A ketoreductase from Lactobacillus kefiri (LkADH) selectively reduces the ketone carbonyl group, preserving the aldehyde functionality, to produce (R)-3-(1-hydroxyethyl)benzaldehyde with an excellent yield and enantiomeric excess. nih.gov

From a chemo-catalytic perspective, asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are powerful techniques. These methods typically employ chiral ruthenium, rhodium, or iridium complexes as catalysts. For instance, chiral Ru and Rh catalysts are effective for the ATH of ketones. Chiral oxazaborolidines (e.g., the Corey-Bakshi-Shibata catalyst) are also well-established reagents for the enantioselective reduction of ketones. The choice of catalyst and reaction conditions dictates the stereochemical outcome of the reduction.

Table 2: Stereoselective Reduction of 3-Acetylbenzaldehyde

SubstrateCatalyst/EnzymeProductYieldEnantiomeric Excess (ee)Reference
3-AcetylbenzaldehydeKetoreductase (LkADH)(R)-3-(1-Hydroxyethyl)benzaldehyde93%>99% (R) nih.gov
3-AcetylbenzaldehydeCarbonyl reductase (ChKRED12)3-Acetyl-benzenemethanol96%N/A (Aldehyde reduced) nih.gov

Asymmetric condensation reactions, such as the aldol or benzoin (B196080) reactions, are fundamental C-C bond-forming reactions that can be used to construct chiral molecules. nih.gov While not a direct route to this compound, these reactions can be employed to synthesize key precursors.

For example, an asymmetric aldol reaction could be envisioned between a protected 3-formylphenyl derivative and a suitable two-carbon nucleophile equivalent, catalyzed by a chiral organocatalyst like proline or a chiral metal-ligand complex. The resulting aldol adduct would contain the required 1,3-dioxygenated pattern, which could then be further manipulated to yield the target structure. Proline-catalyzed direct aldol reactions have been successfully applied to a variety of aldehydes and ketones, often with high diastereo- and enantioselectivity.

Similarly, the asymmetric cross-benzoin reaction, often catalyzed by chiral N-heterocyclic carbenes (NHCs), couples two different aldehydes to form an α-hydroxy ketone. researchgate.net A strategy could involve the cross-benzoin condensation of 3-formylbenzonitrile with acetaldehyde, catalyzed by an NHC, to generate a chiral acyloin precursor. Benzaldehyde lyase (BAL) is an enzyme that can also catalyze asymmetric benzoin condensations, typically yielding (R)-benzoins with high enantioselectivity. nih.gov These condensation strategies offer powerful, atom-economical routes to complex chiral building blocks that are precursors to compounds like this compound.

Diastereoselective Synthetic Pathways for this compound and its Derivatives

The synthesis of specific stereoisomers of this compound is crucial for its application in various fields of chemical synthesis. Diastereoselective strategies aim to control the three-dimensional arrangement of the newly formed stereocenter relative to existing ones. These methods are broadly categorized into substrate-controlled and auxiliary-mediated processes, which leverage either the inherent stereochemical information of the starting material or the temporary introduction of a chiral director.

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the existing chiral elements within a molecule to direct the stereochemical outcome of a reaction. nih.gov In the context of synthesizing this compound, this often involves the diastereoselective reduction of a prochiral ketone, such as 3-acetylbenzaldehyde, where other functional groups on the substrate steer the approach of a reducing agent. nih.gov

A prominent example of substrate-controlled synthesis involves biocatalysis, where enzymes provide a chiral environment that selectively recognizes and transforms the substrate. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have demonstrated high selectivity in the reduction of dicarbonyl compounds like 3-acetylbenzaldehyde. acs.orgresearchgate.net For instance, studies have shown that certain ADHs can selectively reduce the keto group of 3-acetylbenzaldehyde over the aldehyde functionality, yielding (R)- or (S)-3-(1-hydroxyethyl)benzaldehyde with high enantiomeric excess. acs.orgresearchgate.net This selectivity is dictated by the precise fit of the substrate within the enzyme's active site, which sterically hinders the approach of the hydride donor (e.g., NADPH) to one of the prochiral faces of the carbonyl group.

In one study, the enzyme Lactobacillus kefir alcohol dehydrogenase (LkADH) was used for the reduction of 3-acetylbenzaldehyde. The enzyme selectively reduced the ketone carbonyl group, preserving the aldehyde, with a high yield and excellent R-stereoselectivity, exceeding 99% enantiomeric excess (e.e.). acs.org Conversely, another enzyme, ChKRED12, selectively reduced the aldehyde group, demonstrating the high level of control achievable through enzyme selection. acs.org This enzymatic approach is a powerful illustration of substrate-controlled diastereoselectivity, where the interaction between the substrate and the catalyst's chiral pocket governs the stereochemical outcome.

Table 1: Substrate-Controlled Biocatalytic Reduction of 3-Acetylbenzaldehyde

Substrate Biocatalyst Product Yield Enantiomeric Excess (e.e.) Reference
3-Acetylbenzaldehyde LkADH (R)-3-(1-Hydroxyethyl)benzaldehyde 93% >99% acs.org
3-Acetylbenzaldehyde Chiralidon®-R (ADH) (R)-1-(3-Formylphenyl)ethanol High Not specified researchgate.net

Non-enzymatic methods can also achieve substrate control, typically when the substrate is modified to include a chiral directing group at a position remote from the reacting center. This directing group interacts with the reagent in a way that favors attack from a specific trajectory, thus inducing diastereoselectivity. nih.gov

Auxiliary-Mediated Diastereoselective Processes

Auxiliary-mediated diastereoselective processes involve the temporary covalent attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. wikipedia.orgresearchgate.net This strategy is highly reliable and allows for the synthesis of a wide variety of chiral compounds with high levels of stereocontrol. researchgate.net

For the synthesis of this compound derivatives, a chiral auxiliary can be attached to a precursor molecule to control the formation of the secondary alcohol stereocenter. A common approach involves the diastereoselective addition of a nucleophile to a carbonyl group that has a chiral auxiliary in close proximity.

One of the most effective classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org In a hypothetical pathway, an N-acyl oxazolidinone derived from 3-formylbenzoic acid could be subjected to a diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide). However, a more direct application involves controlling the stereocenter via an aldol reaction or alkylation.

A more direct and documented strategy employs chiral sulfinamides, such as N-tert-butanesulfinamide, as a chiral auxiliary. nih.gov This method involves the condensation of the chiral sulfinamide with a ketone (e.g., 3-acetylbenzaldehyde) to form a chiral N-sulfinyl ketimine. The subsequent reduction of the C=N bond or addition of an organometallic reagent proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The sulfinyl group can then be readily cleaved under mild acidic conditions to reveal the chiral amine, which can be further converted to the desired alcohol. For example, the addition of organozinc reagents to N-tert-butanesulfinyl ketimines derived from isatin (B1672199) has been shown to produce quaternary 3-amino oxindoles with excellent diastereoselectivity. nih.gov A similar approach could be envisioned starting from 3-acetylbenzaldehyde.

Another established auxiliary-mediated process is the use of SAMP/RAMP hydrazones, developed by Dieter Enders. researchgate.net Condensation of 3-acetylbenzaldehyde with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) would form a chiral hydrazone. Diastereoselective reduction of the C=N bond, followed by hydrolysis, would yield the chiral secondary alcohol. The stereochemical outcome is dictated by the chiral environment created by the pyrrolidine (B122466) auxiliary, which directs the hydride attack to one face of the imine double bond.

Table 2: Examples of Auxiliary-Mediated Diastereoselective Reactions

Auxiliary Type Reaction Substrate Precursor Diastereoselectivity (d.r. or d.e.) Reference Principle
Oxazolidinone Asymmetric Aldol Reaction N-Acyl Oxazolidinone Often >95:5 d.r. wikipedia.orgresearchgate.net
N-tert-Butanesulfinamide Addition to N-Sulfinyl Ketimine 3-Acetylbenzaldehyde Good to Excellent nih.gov
SAMP/RAMP Alkylation of Chiral Hydrazone 3-Acetylbenzaldehyde >90% d.e. researchgate.net

These auxiliary-based methods offer a robust and predictable way to control stereochemistry, and the ability to recover and reuse the chiral auxiliary makes them an efficient choice in asymmetric synthesis. wikipedia.org

Reaction Pathways and Mechanistic Investigations of 3 1 Hydroxyethyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. Aromatic aldehydes, such as 3-(1-Hydroxyethyl)benzaldehyde, are generally less reactive than their aliphatic counterparts because the aromatic ring donates electron density through resonance, which slightly reduces the electrophilicity of the carbonyl carbon. quora.comlibretexts.org Nevertheless, the aldehyde group remains a prime target for a variety of chemical transformations.

Nucleophilic addition is a fundamental reaction class for aldehydes. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org

In the presence of an alcohol and an acid catalyst, aldehydes like this compound can reversibly form hemiacetals and subsequently acetals. gauthmath.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol, acting as a nucleophile, then attacks the carbonyl carbon.

The subsequent steps involve proton transfer and the elimination of a water molecule to form an oxonium ion, which is then attacked by a second molecule of alcohol to yield the final acetal (B89532) product. Each step in this sequence is reversible.

Table 1: Mechanism of Acid-Catalyzed Acetal Formation

Step Description
1 The carbonyl oxygen of the aldehyde is protonated by an acid catalyst.
2 A molecule of alcohol (e.g., methanol) attacks the protonated carbonyl carbon.
3 A proton is transferred from the oxonium ion to a base, forming a hemiacetal.
4 The hydroxyl group of the hemiacetal is protonated.
5 A molecule of water is eliminated, forming a resonance-stabilized carbocation.
6 A second molecule of alcohol attacks the carbocation.

| 7 | Deprotonation of the resulting oxonium ion yields the final acetal product. |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion (:CN⁻) on the carbonyl carbon. The resulting tetrahedral intermediate, an alkoxide, is then protonated by a molecule of HCN or another proton source to give the cyanohydrin product.

Table 2: General Mechanism for Cyanohydrin Formation

Step Description
1 The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
2 The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

| 3 | The alkoxide intermediate is protonated by a suitable acid (e.g., undissociated HCN) to yield the final cyanohydrin product. |

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. msu.edu The aldehyde group of this compound is an active participant in several important condensation reactions.

The benzoin (B196080) condensation is a classic reaction that involves the dimerization of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. While traditionally catalyzed by cyanide, thiazolium salts are also effective catalysts for this transformation. acs.org The reaction mechanism, first proposed by Breslow, is initiated by the deprotonation of the thiazolium salt to form a nucleophilic ylide (a Breslow intermediate).

This ylide then attacks the carbonyl carbon of an aldehyde molecule. Subsequent proton transfers and attack on a second aldehyde molecule lead to the formation of the benzoin product and regeneration of the thiazolium catalyst. It is expected that this compound would undergo an analogous condensation. A kinetic study on benzaldehyde (B42025) revealed that all three major steps—attack of the ylide, deprotonation of the resulting adduct, and attack on the second aldehyde—are partially rate-determining. acs.org

Table 3: Key Steps in Thiazolium-Catalyzed Benzoin Condensation

Step Description
1 A base deprotonates the thiazolium salt catalyst to form a nucleophilic ylide (Breslow intermediate).
2 The ylide attacks the carbonyl carbon of the first aldehyde molecule to form a tetrahedral adduct.
3 The adduct undergoes deprotonation to form a new nucleophilic species.
4 This nucleophile attacks the carbonyl carbon of a second aldehyde molecule.

| 5 | The resulting intermediate collapses, eliminating the thiazolium catalyst and forming the benzoin product. |

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. A related reaction is the aldol (B89426) condensation, where an aldehyde reacts with another enolizable carbonyl compound. researchgate.netresearchgate.net

In these reactions, the base abstracts a proton from the active methylene compound or the α-carbon of the enolizable carbonyl, generating a carbanion or enolate. This nucleophile then attacks the carbonyl carbon of this compound. The resulting aldol-type addition product often undergoes subsequent dehydration to yield a stable α,β-unsaturated final product. For instance, the condensation of benzaldehyde with heptanal (B48729) produces jasminaldehyde. researchgate.netresearchgate.net

Table 4: General Mechanism for Base-Catalyzed Aldol-Type Condensation

Step Description
1 A base removes an acidic α-proton from an enolizable carbonyl compound (e.g., a ketone) to form a nucleophilic enolate.
2 The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
3 The resulting tetrahedral alkoxide intermediate is protonated to form an aldol addition product.

| 4 | The aldol product may undergo base-catalyzed dehydration (elimination of water) to form an α,β-unsaturated carbonyl compound. |

Condensation Reactions

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.com The aldehyde functionality of this compound makes it a prime candidate for participation in several classical MCRs.

Notable examples of such reactions where an aromatic aldehyde is a key component include:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridine derivatives. tcichemicals.com

Ugi Reaction: A four-component reaction that combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to yield α-acylamino amides. tcichemicals.combeilstein-journals.org

In these reaction pathways, the aldehyde group of this compound would serve as the electrophilic carbonyl component, reacting initially with a nucleophile (e.g., an amine in the Ugi reaction or urea in the Biginelli reaction) to form an intermediate that then engages with the other components in the reaction mixture. The secondary alcohol group would likely be retained in the final product unless the reaction conditions are harsh enough to induce its participation, for example, through dehydration.

Table 1: Potential Multi-Component Reactions Involving this compound as the Aldehyde Component
Reaction NameOther ComponentsResulting Product Class
Biginelli Reactionβ-Ketoester, Urea/ThioureaDihydropyrimidinones
Hantzsch Synthesisβ-Ketoester (2 eq.), AmmoniaDihydropyridines
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amides
Kabachnik-Fields ReactionAmine, Dialkyl Phosphiteα-Aminophosphonates

Oxidation Chemistry of the Aldehyde Group

The aldehyde group is readily susceptible to oxidation, typically yielding a carboxylic acid. This transformation represents an increase in the oxidation state of the carbonyl carbon. Various oxidizing agents can accomplish this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective. The aldehyde group of this compound can be oxidized to a carboxyl group, which would result in the formation of 3-(1-hydroxyethyl)benzoic acid.

Reactivity of the Secondary Alcohol Moiety

The secondary benzylic alcohol in this compound exhibits its own distinct reactivity, primarily involving oxidation, substitution, and elimination reactions.

Oxidation Reactions to Ketones

The secondary alcohol can be oxidized to a ketone, a reaction that is fundamental in organic synthesis. ksu.edu.sa This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. A wide array of reagents can be used for this purpose, ranging from chromium-based reagents to milder, more selective modern methods. chemistrysteps.com The oxidation of this compound would yield 3-acetylbenzaldehyde (B1583000).

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
Reagent/SystemCommon NameNotes
CrO₃/H₂SO₄/acetoneJones OxidationStrong oxidant, acidic conditions.
Pyridinium (B92312) chlorochromate (PCC)PCC OxidationMilder than Jones reagent, avoids over-oxidation. chemistrysteps.com
(COCl)₂, DMSO, Et₃NSwern OxidationMild conditions, avoids heavy metals, requires low temperatures.
Dess-Martin Periodinane (DMP)DMP OxidationMild, neutral conditions, broad functional group tolerance. chemistrysteps.com
NaOCl/TEMPOTEMPO-catalyzed OxidationCatalytic, uses bleach as the terminal oxidant.

Substitution Reactions and Derivatizations

As a secondary benzylic alcohol, the hydroxyl group of this compound can be substituted by various nucleophiles. libretexts.org These reactions typically proceed through an Sɴ1 mechanism due to the ability of the benzene (B151609) ring to stabilize the intermediate benzylic carbocation through resonance. libretexts.org For the reaction to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. This is usually achieved by protonation under acidic conditions, which allows for the departure of a neutral water molecule. libretexts.orglibretexts.org

The resulting carbocation can then be attacked by a nucleophile, such as a halide ion, to form the corresponding alkyl halide. For example, reaction with hydrogen bromide (HBr) would yield 3-(1-bromoethyl)benzaldehyde.

Mechanism of Sɴ1 Substitution:

Protonation: The hydroxyl group is protonated by a strong acid.

Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized secondary benzylic carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation, forming the final substitution product.

Dehydration and Elimination Reactions

When heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the secondary alcohol can undergo dehydration (an elimination reaction) to form an alkene. In this case, this compound would eliminate a molecule of water to produce 3-vinylbenzaldehyde. nih.govsigmaaldrich.com Similar to substitution, this reaction proceeds via an E1 mechanism for secondary benzylic alcohols. The process involves protonation of the hydroxyl group, loss of water to form the stable benzylic carbocation, followed by deprotonation of an adjacent carbon by a weak base (like water) to form the carbon-carbon double bond.

Interplay between Functional Groups and Chemoselectivity Studies

The presence of two reactive functional groups on the same molecule necessitates careful consideration of chemoselectivity. The goal is to transform one group while leaving the other intact.

Selective Oxidation of the Alcohol: It is possible to selectively oxidize the secondary alcohol to a ketone without affecting the aldehyde group. Many modern oxidation reagents are known for their selectivity. For instance, certain catalytic systems involving transition metals have shown high selectivity for the oxidation of secondary alcohols over primary alcohols or aldehydes. acs.orgorganic-chemistry.org A system using trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) has been noted for its ability to oxidize primary alcohols rapidly while oxidizing secondary alcohols much more slowly, offering a pathway for chemoselective reactions. acs.org

Selective Reaction of the Aldehyde: Conversely, the aldehyde can be targeted while the alcohol remains untouched.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) at low temperatures. britannica.com This would convert this compound into benzene-1,3-diylbis(ethan-1-ol).

Protection Strategy: A common strategy to perform reactions on the alcohol moiety is to first protect the more reactive aldehyde group. Aldehydes are readily converted into acetals by reacting them with a diol, such as ethylene (B1197577) glycol, under acidic conditions. libretexts.orglibretexts.org The resulting acetal is stable under neutral or basic conditions, allowing for transformations like the oxidation of the secondary alcohol. The aldehyde can then be regenerated by hydrolysis with aqueous acid. This approach is exemplified by the preparation of 2-(3-vinylphenyl)-1,3-dioxolane from 3-vinylbenzaldehyde, where the aldehyde is protected as a cyclic acetal. sigmaaldrich.com

This strategic interplay of protection and selective reaction conditions allows chemists to harness the full synthetic potential of bifunctional molecules like this compound.

Radical Reactions and Associated Mechanisms

The reactivity of benzaldehyde derivatives, including this compound, is significantly influenced by the presence of the aldehyde (C=O) group, which demonstrates high reactivity towards various radical species. iaea.org The study of these interactions is crucial for understanding transformation mechanisms, particularly in atmospheric chemistry and industrial processes.

Oxygen-centered radicals, such as alkoxy radicals (RO•) and peroxyl radicals (ROO•), play a pivotal role in the oxidation pathways of organic molecules. In atmospheric conditions, carbon-centered radicals formed from initial reactions rapidly interact with molecular oxygen (O₂), a diradical, to form alkylperoxyl radicals (RO₂•). nih.gov

For instance, after an initial reaction forms a carbon-centered radical on a molecule, it can react with atmospheric O₂. nih.gov This leads to the formation of a peroxyl radical, which can then undergo further reactions like intramolecular hydrogen atom transfer (HAT) or react with other atmospheric components like nitric oxide (NO) and hydroperoxyl radicals (HO₂). nih.gov These subsequent reactions can lead to the formation of highly oxygenated products. nih.govcopernicus.org The competition between different pathways for oxygen-centered radicals, such as hydrogen atom abstraction (HAT) versus β-scission, is influenced by factors like temperature and solvent polarity. baranlab.org For example, a study on the reaction of the 1-hydroxyethyl radical (CH₃CHOH•) with O₂ measured a rate constant of (2.8 ± 0.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net

Benzaldehydes are known to be highly reactive with carbon-centered radicals like α-hydroxyalkyl radicals. iaea.org Specifically, the C=O group in benzaldehydes shows high reactivity towards CH₃•CHOH radicals. iaea.org Studies on the radiolysis of ethanol (B145695) have shown that hydroxylated benzaldehyde derivatives significantly influence reactions involving these α-hydroxyalkyl radicals. iaea.org

The general mechanism for the reaction of a carbon-centered radical with an alkene involves the radical adding across the C=C double bond, which generates a new alkyl radical. This new radical intermediate can then undergo further reactions, such as oxidation, to form the final product. mdpi.com While this describes reactions with alkenes, the principle of radical addition is a key concept. In the context of this compound, a carbon-centered radical could potentially interact with the aromatic ring or the aldehyde group, depending on the specific radical and reaction conditions. Research on the reactions of α-hydroxyethyl radicals with various benzaldehyde derivatives has been a subject of study using methods like continuous radiolysis to understand these free-radical processes. researchgate.net

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding the detailed mechanism of a reaction, including the identification of rate-determining steps and the characterization of transition states. For reactions involving benzaldehyde derivatives, kinetic analyses have been performed using various techniques to determine rate constants and elucidate reaction pathways.

For example, in the thiazolium ion-catalyzed benzoin condensation of benzaldehyde, ¹H NMR spectroscopy was used to determine the rate constants for all three kinetically significant steps, revealing that all steps are partially rate-determining. acs.org The rate constants were adjusted to achieve the best fit for the kinetic simulation of concentration changes over time. acs.org

Table 1: Rate Constants for the Benzoin Condensation of Benzaldehyde in Methanol

Step Rate Constant Value
Attack of ylide on benzaldehyde k₁ 0.08 M⁻¹ min⁻¹
Reverse of ylide attack k₋₁ 0.1 min⁻¹
Deprotonation of intermediate k₂ 0.04 M⁻¹ min⁻¹
Reprotonation of intermediate k₋₂ 0.002 M⁻¹ min⁻¹
Attack on second benzaldehyde k₃ 0.1 M⁻¹ min⁻¹

Source: Adapted from kinetic simulation data for the reaction of benzaldehyde catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide. acs.org

The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is a powerful tool for investigating reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the substitution is at a site not directly involved in bond cleavage. libretexts.org

In studies of benzaldehyde reactions, deuterium (B1214612) isotope effects have provided significant mechanistic insights.

Benzoin Condensation : A normal deuterium kinetic isotope effect (kH/kD ≈ 3.4) was observed when using deuterated benzaldehyde (PhCDO), and a large inverse solvent isotope effect (kD/kH ≈ 5.9) was seen when using deuteriomethanol. These findings are consistent with a kinetic scheme where multiple steps are partially rate-determining. acs.org

Cyanohydrin Formation : The addition of cyanide to a series of substituted benzaldehydes showed α-secondary deuterium isotope effects (kD/kH) ranging from 1.15 to 1.20. osti.gov These values indicate that the rehybridization of the carbonyl carbon from sp² to tetrahedral (sp³) geometry is nearly complete in the transition state of the rate-determining step. osti.gov

Morita-Baylis-Hillman (MBH) Reaction : Computational studies on the MBH reaction of p-nitrobenzaldehyde reported a kH/kD of 1.35, while experimental measurements showed a value of 5.2 ± 0.6, highlighting the complexities in correlating computational and experimental results. chemrxiv.org

Table 2: Examples of Deuterium Isotope Effects in Benzaldehyde Reactions

Reaction Type of Isotope Effect kH/kD Value Mechanistic Implication
Benzoin Condensation (using PhCDO) Primary ~3.4 C-H bond cleavage is part of the rate-determining process.
Benzoin Condensation (in MeOD) Solvent ~0.17 (kD/kH = 5.9) Pre-equilibrium protonation step involved.
Cyanide Addition (using PhCDO) Secondary 1.15 - 1.20 (as kD/kH) Transition state involves significant rehybridization to sp³.

Source: Data compiled from studies on benzaldehyde reactions. acs.orgosti.gov

Many reactions involving benzaldehydes are catalytic, and understanding the complete catalytic cycle is crucial for process optimization. A catalytic cycle illustrates the sequence of elementary reactions through which a catalyst is consumed and then regenerated. youtube.comsemanticscholar.org

For example, in the green Knoevenagel condensation of benzaldehyde with malonic acid, it has been proposed that the catalyst, an in situ formed double Schiff base, enters a closed catalytic cycle. semanticscholar.org The benzaldehyde reacts with ammonia (released from an ammonium (B1175870) salt precursor) to form the catalytically active species. semanticscholar.org

In the catalytic hydrogenation of benzaldehyde, density functional theory calculations have been used to investigate the reaction pathways. The process can proceed via either an alkoxy or a hydroxy pathway, and the solvent can kinetically alter the reaction rate by modulating the hydrogen-binding strength on the palladium catalyst surface. researchgate.net Similarly, mechanisms for the oxidation of styrene (B11656) to benzaldehyde have been proposed that involve radical pathways initiated by the catalyst. mdpi.com These investigations help explain how catalysts function and are regenerated, allowing for the rational design of more efficient catalytic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Hydroxyethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the chemical shifts, coupling constants, and multiplicity analysis for the protons and carbons of 3-(1-Hydroxyethyl)benzaldehyde are not available in the searched scientific literature.

Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Analysis

A specific, experimentally verified ¹H NMR spectrum with assignments and coupling constants for this compound could not be located.

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis

An experimentally determined ¹³C NMR spectrum with chemical shift assignments and multiplicity for each carbon atom in this compound is not present in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available studies detailing the use of two-dimensional NMR techniques to confirm the structural assignments of this compound.

Stereochemical Assignment via Chiral NMR Reagents or Anisotropy Effects

Information regarding the stereochemical assignment of the chiral center in this compound using chiral NMR reagents or through the study of anisotropy effects is not available in the searched sources.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

While the characteristic absorption bands for the functional groups present in this compound (hydroxyl, carbonyl, and aromatic C-H) can be predicted based on general principles and data from similar molecules, a specific, experimentally recorded FT-IR spectrum with detailed band assignments for this compound was not found.

Due to the lack of specific experimental data, the generation of an authoritative and scientifically accurate article focusing solely on the advanced spectroscopic characterization of this compound is not possible at this time.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint based on the polarizability changes of its bonds. For this compound, the Raman spectrum is expected to be rich with information, reflecting its aromatic and aliphatic components. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

Key vibrational modes anticipated in the Raman spectrum include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. mit.edu

Aliphatic C-H Stretching: Arising from the methyl and methine groups of the hydroxyethyl (B10761427) substituent, expected around 2900-3000 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, characteristic peak for the aldehyde group, generally found near 1700 cm⁻¹. ias.ac.in

Aromatic C=C Ring Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) ring. mit.edu

C-O Stretching: From the alcohol group, anticipated in the 1200-1000 cm⁻¹ region.

Ring Breathing Modes: These vibrations, involving the entire aromatic ring, are often sharp and intense in the Raman spectrum, typically appearing around 1000 cm⁻¹.

The specific frequencies and intensities of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups.

Table 1: Predicted Raman Active Modes for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Benzene Ring
Aliphatic C-H Stretch3000-2900-CH(OH)CH₃
Carbonyl Stretch~1700-CHO
Aromatic C=C Stretch1600-1450Benzene Ring
C-O Stretch1200-1000-CH(OH)CH₃
Ring Breathing~1000Benzene Ring

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is primarily determined by the benzaldehyde (B42025) chromophore. The presence of the benzene ring and the carbonyl group gives rise to characteristic electronic transitions. Theoretical and experimental studies on benzaldehyde provide a strong basis for predicting the UV-Vis spectrum of this derivative. acs.org

The main electronic transitions expected are:

π → π* Transitions: These are typically high-energy, high-intensity absorptions. For benzaldehyde, a strong π → π* transition is observed around 248 nm. researchgate.net A similar absorption is expected for this compound, possibly with a slight shift due to the hydroxyethyl substituent.

n → π* Transitions: This transition involves the non-bonding electrons of the carbonyl oxygen moving to an anti-bonding π* orbital. It is a lower-energy, lower-intensity absorption compared to the π → π* transition. In benzaldehyde, this transition is observed around 283 nm. researchgate.net

The hydroxyethyl group is an auxochrome and is not expected to significantly alter the primary absorption bands, though minor shifts (solvatochromic effects) may be observed depending on the solvent used.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λ_max (nm)Chromophore
π → π~248Benzene Ring and Carbonyl
n → π~283Carbonyl Group

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular ion peak (M⁺·) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.17 g/mol ). Key fragmentation pathways would likely involve:

Loss of a methyl radical (·CH₃): This would result in a fragment ion at m/z 135.

Loss of a formyl radical (·CHO): Leading to a fragment at m/z 121.

Loss of water (H₂O): From the hydroxyethyl group, producing an ion at m/z 132.

Cleavage of the C-C bond between the ring and the side chain: This could generate a benzoyl-type cation or a hydroxyethyl-substituted phenyl cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment IonPredicted m/zNeutral Loss
[M]⁺·150-
[M - CH₃]⁺135·CH₃
[M - H₂O]⁺·132H₂O
[M - CHO]⁺121·CHO
[C₇H₅O]⁺105·CH(OH)CH₃
[C₆H₅]⁺77·C₂H₄O, ·CHO

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₉H₁₀O₂, the theoretical exact mass is 150.06808 u. wikipedia.org An HRMS measurement would confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity and volatility of this compound. acs.org The compound would first be separated from any impurities on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. The retention time in the chromatogram is characteristic of the compound under specific GC conditions, and the mass spectrum serves as confirmation of its identity. This technique is particularly useful for separating and identifying isomers, such as 3- and 4-(1-Hydroxyethyl)benzaldehyde.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While crystal structures have been determined for various substituted benzaldehydes nih.govrsc.org, there is currently no publicly available crystal structure for this compound.

If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal:

The conformation of the hydroxyethyl group relative to the benzene ring.

The planarity of the benzaldehyde moiety.

The nature and geometry of intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups, which would dictate the crystal packing.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Studies of 3 1 Hydroxyethyl Benzaldehyde

Quantum Chemical Calculations for Molecular Geometry Optimization

The optimization of a molecule's geometry is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in space. This is typically achieved through methods like Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods.

DFT has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.gov Functionals like B3LYP, CAM-B3LYP, and wB97XD, paired with various basis sets such as the Pople-style 6-31G* or 6-311++G(d,p), are commonly employed. jksus.orgjocpr.comnih.gov For substituted benzaldehydes, studies have utilized functionals like B3LYP with the 6-311++G(2df,2p) basis set to optimize geometries and predict properties such as proton and electron affinities. jksus.orgbohrium.com The choice of functional and basis set is crucial for obtaining reliable results, with larger basis sets and more sophisticated functionals generally providing higher accuracy. jksus.org While these methodologies are well-established for similar compounds, specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for 3-(1-Hydroxyethyl)benzaldehyde are not documented in the available literature.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide very accurate results, though at a greater computational expense. bohrium.com Studies on benzaldehyde (B42025) itself have utilized MP2(FC)/6-31G* for geometry determinations. msu.ru

Semi-empirical methods, including MNDO, AM1, and PM3, are faster, more approximate methods based on the Hartree-Fock formalism with empirical parameterization. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org These are particularly useful for large molecules where more rigorous methods are computationally prohibitive. wikipedia.org While these methods are applicable to aromatic aldehydes, specific studies applying them to this compound are absent from the scientific literature. uomustansiriyah.edu.iqscispace.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra, including vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical calculations can simulate the infrared (IR) and Raman spectra of molecules, aiding in the assignment of experimental vibrational bands. For substituted benzaldehydes, DFT calculations have been used to predict vibrational frequencies. jocpr.com For instance, the characteristic C=O stretching frequency of benzaldehydes has been a subject of both experimental and computational investigation. koreascience.krdocbrown.info High-resolution FT-IR spectroscopy has been employed to study the torsional barrier of benzaldehyde itself. nih.gov However, simulated FT-IR and Raman spectra, including calculated wavenumbers and intensities for this compound, are not available in the current body of research.

Table 1: Representative Experimental Vibrational Frequencies for Benzaldehyde

Vibrational ModeWavenumber (cm⁻¹)
C-H (aromatic)3080-3000
C-H (aldehyde)2880-2650
C=O (carbonyl)~1700
C-C (aromatic ring)1625-1440

This table presents typical experimental values for the parent compound, benzaldehyde, for illustrative purposes, as specific calculated data for this compound is unavailable. docbrown.info

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. DFT-based GIAO calculations have proven effective in predicting ¹H and ¹³C chemical shifts for a wide range of organic molecules. unifr.chosti.govrsc.org The accuracy of these predictions is dependent on the chosen functional and basis set. unifr.ch While this methodology is suitable for substituted benzaldehydes, there are no published studies reporting the calculated ¹H and ¹³C NMR chemical shifts for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. osti.gov It provides information about excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. jocpr.com The photophysics of benzaldehyde have been analyzed using TD-DFT to understand its electronic transitions. researchgate.netprinceton.eduresearchgate.net The choice of functional is critical in TD-DFT calculations, with different functionals providing varying levels of accuracy for different types of electronic excitations. core.ac.uk Despite the utility of TD-DFT, there are no specific reports on the predicted electronic spectra for this compound.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such an analysis would be crucial for understanding its electronic transitions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

There are no specific NBO analysis results for this compound in the available literature. This type of analysis would provide valuable insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This visualization is essential for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.

Theoretical Investigations of Reactivity and Reaction Mechanisms

Transition State Analysis and Energy Barriers

No theoretical studies on the transition states or energy barriers for reactions involving this compound were found. This information is vital for understanding the kinetics and mechanisms of its chemical transformations.

Adsorption Studies and Surface Interactions

There is a lack of research on the theoretical adsorption behavior and surface interactions of this compound. These studies would be important for applications in areas such as catalysis and material science.

Prediction of Regioselectivity and Stereoselectivity

There are no available computational studies that specifically predict the regioselectivity or stereoselectivity of reactions involving this compound. Predicting how this molecule will react at different positions (regioselectivity) or form specific spatial arrangements of atoms (stereoselectivity) requires detailed quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations would typically involve modeling the transition states of potential reaction pathways to determine the most energetically favorable outcomes. Without such studies, any discussion on this topic would be purely speculative and fall outside the scope of reporting on existing research.

Advanced Applications of 3 1 Hydroxyethyl Benzaldehyde in Organic Synthesis

As a Chiral Building Block for Complex Molecules

The presence of a chiral hydroxyl group in 3-(1-hydroxyethyl)benzaldehyde makes it an attractive starting material in the synthesis of enantiomerically pure complex molecules. This approach, often referred to as chiral pool synthesis, leverages the existing stereocenter of a readily available starting material to introduce chirality into the target molecule, bypassing the need for asymmetric catalysis or chiral resolution.

Synthesis of Enantiopure Advanced Intermediates

While direct, documented examples of this compound in the synthesis of specific enantiopure advanced intermediates are not extensively reported in readily available literature, its structural motifs are present in various complex pharmaceutical compounds. The principles of asymmetric synthesis suggest that enantiomerically pure (R)- or (S)-3-(1-hydroxyethyl)benzaldehyde can serve as a crucial precursor for drug intermediates. For instance, the asymmetric Henry reaction, a classic method for forming carbon-carbon bonds and creating new stereocenters, can be envisioned with this chiral aldehyde. The reaction of this compound with a nitroalkane would lead to the formation of a nitroalkanol with two stereocenters, where the stereochemistry of the starting aldehyde would influence the stereochemical outcome of the newly formed center. Such intermediates are valuable in the synthesis of chiral amino alcohols and other key fragments of bioactive molecules.

The application of chiral aldehydes as building blocks is a well-established strategy in the synthesis of complex natural products and active pharmaceutical ingredients. nih.gov The stereogenic center in these building blocks allows for the diastereoselective introduction of new stereocenters, a critical aspect in the synthesis of molecules with multiple chiral centers.

Construction of Stereodefined Chemical Scaffolds

The defined three-dimensional arrangement of substituents in this compound makes it a suitable component for the construction of stereodefined chemical scaffolds. These scaffolds serve as rigid frameworks upon which further chemical diversity can be built, a common strategy in medicinal chemistry and drug discovery.

Although specific examples detailing the use of this compound for this purpose are not prevalent in the surveyed literature, its potential is evident. For example, the aldehyde functionality can be used as an anchor point to build upon, while the chiral hydroxyl group can direct the stereochemical outcome of subsequent reactions. This is particularly relevant in the synthesis of macrocycles or other conformationally constrained molecules where precise control of the spatial arrangement of functional groups is paramount. The principles of stereoselective synthesis would allow for the diastereoselective addition of nucleophiles to the aldehyde, controlled by the existing stereocenter, leading to the formation of scaffolds with predictable and defined stereochemistry.

Precursor for Diverse Heterocyclic Systems

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide array of heterocyclic compounds. Through condensation and cyclization reactions, this building block can be incorporated into various ring systems, some of which are known to possess important biological activities.

Synthesis of Substituted Azetidinones

Azetidinones, also known as β-lactams, are a class of four-membered heterocyclic compounds famous for their presence in penicillin and other β-lactam antibiotics. The synthesis of substituted azetidinones often involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger reaction).

Imines required for this reaction can be readily prepared by the condensation of an aldehyde with a primary amine. Therefore, this compound can serve as a precursor to imines that, upon reaction with a suitable ketene, would yield a 2-azetidinone bearing the 3-(1-hydroxyethyl)phenyl substituent. The general synthetic route involves the initial formation of an imine from the aldehyde, followed by cyclization with a ketene precursor, such as an acid chloride in the presence of a base. bepls.comnih.govresearchgate.net This approach allows for the introduction of the chiral 1-hydroxyethyl moiety onto the azetidinone ring system, potentially influencing the biological activity of the resulting compound.

Table 1: General Synthesis of Substituted Azetidinones from Aldehydes

StepReactantsProductReaction Type
1Aldehyde, Primary AmineImineCondensation
2Imine, Ketene (or precursor)Azetidinone[2+2] Cycloaddition

Formation of Quinoxaline and Spiro-Imidazole Derivatives

Quinoxalines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. They are synthesized classically through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.itnih.gov While this compound is not a 1,2-dicarbonyl compound, it can be envisioned as a precursor to one. For instance, oxidation of the secondary alcohol to a ketone, followed by oxidation of the benzylic position, could yield a suitable dicarbonyl species. Alternatively, modern synthetic methods allow for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines. sapub.org Thus, the this compound could potentially be used in such reactions.

Spiro-imidazoles are a class of compounds where an imidazole (B134444) ring is part of a spirocyclic system. Their synthesis can often be achieved through multicomponent reactions. One common approach involves the reaction of an isatin (B1672199), an amine, and a 1,3-dicarbonyl compound. While not a direct precursor in this specific multicomponent reaction, aldehydes are key starting materials in other multicomponent reactions for the synthesis of various heterocyclic systems, including imidazoles. rsc.orgrsc.org For example, the reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849) or an ammonium (B1175870) salt can lead to the formation of substituted imidazoles.

Fabrication of Pyridine (B92270) and Related Nitrogen Heterocycles

The synthesis of substituted pyridines can be achieved through various methods, one of which is the Kröhnke pyridine synthesis. wikipedia.orgbeilstein-journals.org This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate (B1210297). While this compound is not directly a reactant in the classical Kröhnke synthesis, aldehydes are crucial starting materials for the in-situ generation of the required α,β-unsaturated carbonyl compounds via aldol (B89426) condensation.

A plausible pathway would involve the aldol condensation of this compound with a methyl ketone to form an α,β-unsaturated ketone. This intermediate could then react with an α-pyridinium methyl ketone salt and ammonium acetate to furnish a polysubstituted pyridine bearing the 3-(1-hydroxyethyl)phenyl group. The versatility of the Kröhnke synthesis and related methodologies allows for the preparation of a wide range of pyridine derivatives with diverse substitution patterns. wikipedia.orgbeilstein-journals.org

Role in Multi-Step Synthetic Sequences and Cascade Reactions

The unique structure of this compound makes it a valuable intermediate in multi-step synthesis, a process that involves a series of chemical reactions to create a target molecule. While specific, documented examples of its use in complex cascade reactions—a series of intramolecular reactions triggered by a single event—are not extensively reported in readily available literature, its potential is evident from the reactivity of its functional groups.

The aldehyde moiety can readily participate in a wide array of chemical transformations central to multi-step synthesis. These include, but are not limited to:

Nucleophilic Addition Reactions: The aldehyde group is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form new carbon-carbon bonds. This is a fundamental strategy for elongating carbon chains and introducing molecular complexity.

Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents. This allows for the precise installation of double bonds, which can be further functionalized.

Reductive Amination: The aldehyde can react with amines in the presence of a reducing agent to form substituted amines, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.

Protection/Deprotection Sequences: In a multi-step synthesis, it is often necessary to temporarily "protect" a reactive functional group while another part of the molecule is being modified. The aldehyde group of this compound can be selectively protected as an acetal (B89532), for instance, allowing the hydroxyl group to be manipulated. The protecting group can then be removed in a later step.

Simultaneously, the secondary hydroxyl group offers another point for modification. It can be:

Oxidized: The alcohol can be oxidized to a ketone, providing a different reactive handle for subsequent transformations.

Esterified or Etherified: The hydroxyl group can be converted into an ester or an ether, which can alter the molecule's solubility, reactivity, and biological activity.

Used as a Directing Group: In certain reactions, the hydroxyl group can influence the stereochemical outcome of a reaction at a nearby center.

The presence of both of these functional groups allows for a sequential and controlled series of reactions, making this compound a useful synthon in the strategic assembly of more elaborate molecules.

Derivatization for Novel Chemical Entities

The derivatization of this compound is a key strategy for the discovery and development of novel chemical entities with potentially valuable biological or material properties. By chemically modifying the aldehyde and/or hydroxyl groups, a diverse library of new compounds can be generated.

Table 1: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagents/ConditionsPotential Product Class
AldehydeOxidationKMnO₄, CrO₃, etc.Carboxylic Acids
AldehydeReductionNaBH₄, LiAlH₄Benzyl Alcohols
AldehydeKnoevenagel CondensationActive methylene (B1212753) compounds, baseCinnamic acid derivatives
AldehydeHenry ReactionNitroalkanes, baseβ-Nitro alcohols
HydroxylAcylationAcyl chlorides, anhydridesEsters
HydroxylEtherificationAlkyl halides, baseEthers
HydroxylSubstitution (e.g., to halide)SOCl₂, PBr₃Halogenated compounds

Detailed research into the derivatization of this compound can lead to the synthesis of compounds with specific applications. For instance, the conversion of the aldehyde to a cyano group, followed by further transformations, could lead to the synthesis of heterocyclic compounds like tetrazoles, which are prevalent in medicinal chemistry.

Furthermore, the secondary alcohol provides a chiral center (if a specific enantiomer of this compound is used as the starting material). This is of significant importance in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The exploration of multi-component reactions (MCRs) involving this compound is another promising avenue for creating novel and complex molecules in a single, efficient step. MCRs, where three or more reactants combine to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy and ability to rapidly generate molecular diversity. The dual functionality of this compound makes it an ideal candidate for the design of new MCRs, leading to the discovery of previously unexplored chemical space.

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